molecular formula C20H13F3N4OS B11615562 3-amino-6-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11615562
M. Wt: 414.4 g/mol
InChI Key: HIVLTBKWCUBEQJ-UHFFFAOYSA-N
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Description

3-amino-6-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a thieno[2,3-b]pyridine core, a pyridin-4-yl group, and a trifluoromethylphenyl moiety

Preparation Methods

The synthesis of 3-amino-6-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves several key steps. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step typically involves the cyclization of appropriate starting materials under specific reaction conditions to form the thieno[2,3-b]pyridine core.

    Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group is introduced through a substitution reaction, where a suitable pyridine derivative is reacted with the thieno[2,3-b]pyridine core.

    Attachment of the Trifluoromethylphenyl Moiety: The trifluoromethylphenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Amination and Carboxamide Formation:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-amino-6-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various substituents onto the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a wide range of functionalized derivatives.

Scientific Research Applications

3-amino-6-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-6-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-amino-6-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethylphenyl moiety and exhibit similar chemical properties and applications.

    Thieno[2,3-b]pyridine Derivatives: Compounds with the thieno[2,3-b]pyridine core are structurally related and may have comparable biological activities.

    Pyridin-4-yl Substituted Compounds: These compounds contain the pyridin-4-yl group and can be used in similar research applications.

The uniqueness of 3-amino-6-(pyridin-4-yl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H13F3N4OS

Molecular Weight

414.4 g/mol

IUPAC Name

3-amino-6-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H13F3N4OS/c21-20(22,23)12-1-3-13(4-2-12)26-18(28)17-16(24)14-5-6-15(27-19(14)29-17)11-7-9-25-10-8-11/h1-10H,24H2,(H,26,28)

InChI Key

HIVLTBKWCUBEQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N

Origin of Product

United States

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